Rivularin Flavone: A Comprehensive Technical Overview of its Chemical Structure, Bioactivity, and Therapeutic Potential
Rivularin Flavone: A Comprehensive Technical Overview of its Chemical Structure, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivularin flavone, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure of Rivularin flavone, alongside a summary of its known biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document synthesizes available data, details relevant signaling pathways, and presents standardized experimental protocols to facilitate further research and development.
Chemical Structure and Properties
Rivularin flavone, also known as Skullcapflavone II, is a distinct member of the flavone subclass of flavonoids. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Systematic Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one[1]
Table 1: Chemical Identifiers and Properties of Rivularin Flavone
| Identifier/Property | Value | Reference |
| IUPAC Name | 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | [1] |
| Molecular Formula | C₁₈H₁₆O₇ | [2] |
| Molecular Weight | 344.32 g/mol | [2] |
| CAS Number | 70028-59-0 | [3] |
| Canonical SMILES | COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |
| InChI Key | IYMNRCWUEDWTPE-UHFFFAOYSA-N | |
| Physical Description | Yellow powder | |
| Melting Point | 250-253 °C | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
The core structure of Rivularin flavone is the characteristic C6-C3-C6 flavone backbone, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C). Key structural features include hydroxyl groups at positions 5 and 2', and methoxy groups at positions 6', 7, and 8. These substitutions significantly influence its physicochemical properties and biological activity.
Biological Activities and Signaling Pathways
While specific quantitative data for Rivularin flavone is limited in publicly available literature, the broader class of flavones has been extensively studied, providing a strong basis for inferring its potential biological activities and mechanisms of action. Flavones are known to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Flavones, as a class, are recognized for their potential to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis. The anticancer effects of flavones are often attributed to their ability to modulate key signaling pathways involved in tumorigenesis.
Signaling Pathways:
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Flavonoids can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway can lead to decreased expression of anti-apoptotic proteins and increased sensitivity of cancer cells to apoptotic stimuli.
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MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in regulating cell growth, differentiation, and apoptosis. Flavones have been shown to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cancer cell fate.
Logical Flow of Anticancer Mechanism:
Anti-inflammatory Activity
Inflammation is a key process in many chronic diseases. Flavonoids are well-documented for their anti-inflammatory properties.
Signaling Pathways:
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NF-κB Pathway: As in cancer, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of flavonoids. By blocking NF-κB activation, flavonoids can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
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MAPK Pathway: Flavonoids can also suppress inflammatory responses by modulating the MAPK signaling pathway, which is involved in the production of inflammatory mediators.
Antimicrobial Activity
Flavonoids have demonstrated activity against a broad spectrum of microorganisms, including bacteria and fungi. Their mechanisms of action are multifaceted and can include inhibition of microbial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis.
Table 2: General Antimicrobial Activity of Flavones
| Microbial Type | General Mechanism of Action | Key Flavonoid Examples |
| Gram-positive bacteria | Inhibition of DNA gyrase, disruption of cytoplasmic membrane function | Quercetin, Sophoraflavone G |
| Gram-negative bacteria | Inhibition of energy metabolism | Licochalcones A and C |
| Fungi | Disruption of cell membrane integrity | Various flavones and flavonols |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Rivularin flavone are crucial for standardized and reproducible research. The following sections outline general methodologies for assessing its anticancer, anti-inflammatory, and antimicrobial activities.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Workflow for MTT Assay:
Methodology:
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Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of Rivularin flavone (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
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Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Compound Treatment: Pre-treat the cells with different concentrations of Rivularin flavone for 1 hour.
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LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
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Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
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Absorbance Measurement: Measure the absorbance at 540 nm.
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Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
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Serial Dilution: Perform a two-fold serial dilution of Rivularin flavone in a 96-well microtiter plate containing broth.
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Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
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Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Rivularin flavone presents a promising scaffold for the development of novel therapeutic agents. Its chemical structure, rich in hydroxyl and methoxy functional groups, suggests a high potential for biological activity. While data specific to Rivularin flavone is still emerging, the extensive research on the flavone class provides a strong rationale for its further investigation as an anticancer, anti-inflammatory, and antimicrobial agent.
Future research should focus on:
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Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of Rivularin flavone against a wide range of cancer cell lines and microbial strains.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by Rivularin flavone.
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In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of Rivularin flavone in preclinical animal models.
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Structural Optimization: Synthesizing analogs of Rivularin flavone to improve its potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of Rivularin flavone.
References
- 1. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proinflammatory Pathways: The Modulation by Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
